{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetic acid
Description
The compound {[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetic acid (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 2-methyl-2,3-dihydroindole core linked via a thioether bridge to an acetic acid group. Key structural features include:
- 2-Methyl-2,3-dihydroindole: A bicyclic system with a methyl substituent at position 2 and partial saturation of the indole ring.
- Thioether linkage: A sulfur atom connecting the indole moiety to a 2-oxoethyl group.
Properties
IUPAC Name |
2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-6-10-4-2-3-5-11(10)14(9)12(15)7-18-8-13(16)17/h2-5,9H,6-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUJIDZQZNDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a suitable acylating agent to introduce the oxoethyl group. The final step involves the introduction of the thioacetic acid group through a thiolation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to certain proteins or enzymes, modulating their activity. The thioacetic acid group can participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Indole/Thioacetic Acid Motifs
(a) (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid
- Structure : Differs from Compound A by replacing the thioether (-S-) with a carbonyl group (-CO-).
- Properties : Higher polarity due to the ketone group. Listed with CAS 1018295-36-7 and MFCD10018504 .
- Applications: Potential intermediate in medicinal chemistry, though biological data are unavailable.
(b) 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide derivatives
- Examples: Compounds 23–27 in feature a triazinoindole core instead of dihydroindole.
- Synthesis : Prepared via coupling of thioacetic acid derivatives with aromatic amines (e.g., 4-bromoaniline) .
- These compounds exhibit ≥95% purity and are studied for protein-targeting applications .
(c) [3-(Thiophene-2-carbonyl)-1H-indol-1-yl]acetic acid
Thioacetic Acid Derivatives with Varied Substituents
(a) ({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)acetic acid
- Structure : Features a 4-fluorophenylurea group attached to the thioethyl chain .
- Applications: Catalogued by Santa Cruz Biotechnology for research use, priced at $188/250 mg .
(b) [(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid
Quinoline and Heterocyclic Thioacetic Acid Derivatives
2-((6-R-Quinolin-4-yl)thio)acetic acid derivatives
- Structure: Quinoline replaces the indole core, with substituents (e.g., alkoxy groups) at position 6 .
- Key Findings :
- Lipophilicity : log P values (neutral forms) and log D (pH 7) fall within optimal ranges for membrane permeability .
- Toxicity : Sodium salts exhibit higher toxicity than acids due to increased bioavailability .
- Biological Activity : Sodium salts (e.g., QAC-5) significantly stimulate rhizogenesis in Paulownia clones .
Physicochemical Comparison
Biological Activity
The compound {[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetic acid (CAS No. 436092-65-8) is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15NO3S
- Molecular Weight : 265.33 g/mol
- Synonyms : 2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)acetic acid
The biological activity of indole derivatives often involves modulation of cellular signaling pathways, particularly those related to apoptosis and oxidative stress. The compound may exhibit similar properties, potentially influencing:
- Cell Proliferation : Indole derivatives have been shown to enhance cell proliferation in various cell types.
- Antioxidant Activity : The compound could mitigate oxidative stress by modulating reactive oxygen species (ROS) levels and enhancing the expression of antioxidant genes.
Antioxidant Properties
Research indicates that indole derivatives can protect cells from oxidative damage. For instance, compounds similar to {2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl}thioacetic acid have been reported to reduce H₂O₂-induced cytotoxicity in human dental pulp stem cells (hDPSCs) by:
- Increasing the expression of Nrf2 and HO-1, which are crucial for the cellular antioxidant response.
- Reducing pro-apoptotic markers such as BAX and p53 while enhancing anti-apoptotic markers like BCL-2 .
Cytotoxicity Studies
The cytotoxic effects of indole derivatives have been evaluated against various cancer cell lines. For example, compounds with similar structural features have shown significant cytotoxicity with IC₅₀ values in the low micromolar range, indicating potential as anticancer agents .
Case Studies
Q & A
Q. How is thermodynamic stability assessed under varying pH and temperature?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH. Use HPLC-PDA to track degradation products (e.g., hydrolysis of the oxoacetate group). Calculate activation energy (Eₐ) via Arrhenius plots. For pH-dependent stability, use potentiometric titration (GLpKa) to determine pKa values and identify labile protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
